Cas no 914349-11-4 (1-Boc-5-Cyano-3-hydroxymethylindole)

1-Boc-5-Cyano-3-hydroxymethylindole structure
914349-11-4 structure
Product Name:1-Boc-5-Cyano-3-hydroxymethylindole
CAS No:914349-11-4
MF:C15H16N2O3
MW:272.299143791199
MDL:MFCD05864719
CID:796660
PubChem ID:40428538
Update Time:2025-07-23

1-Boc-5-Cyano-3-hydroxymethylindole Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-5-Cyano-3-hydroxymethylindole
    • 1H-Indole-1-carboxylicacid, 5-cyano-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • tert-Butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate
    • 5-Cyano-3-(hydroxymethyl)-1H-indole,N-BOC protected
    • 5-Cyano-3-(hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester
    • 5-CYANO-3-HYDROXYMETHYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • OR1700
    • 1H-Indole-1-carboxylicacid,5-cyano-3-(hydroxymethyl)-,1,1-dimethylethyl ester
    • AS-40460
    • FT-0748281
    • 5-Cyano-3-(hydroxymethyl)-1H-indole, N-BOC protected
    • MFCD05864719
    • tert-butyl 5-cyano-3-(hydroxymethyl)indole-1-carboxylate
    • DTXSID00654325
    • AKOS015836922
    • tert-butyl5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate
    • 914349-11-4
    • CS-0436917
    • AB22911
    • DB-001683
    • MDL: MFCD05864719
    • Inchi: 1S/C15H16N2O3/c1-15(2,3)20-14(19)17-8-11(9-18)12-6-10(7-16)4-5-13(12)17/h4-6,8,18H,9H2,1-3H3
    • InChI Key: CWAWIDMLDLCCNP-UHFFFAOYSA-N
    • SMILES: O(C(N1C=C(CO)C2C=C(C#N)C=CC1=2)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 272.11600
  • Monoisotopic Mass: 272.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 75.2Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 461.5±53.0 °C at 760 mmHg
  • Flash Point: 232.9±30.9 °C
  • Refractive Index: 1.575
  • PSA: 75.25000
  • LogP: 2.78848
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

1-Boc-5-Cyano-3-hydroxymethylindole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 1-Boc-5-Cyano-3-hydroxymethylindole

Professional Introduction to 1-Boc-5-Cyano-3-hydroxymethylindole (CAS No. 914349-11-4)

1-Boc-5-Cyano-3-hydroxymethylindole, a compound with the chemical identifier CAS No. 914349-11-4, is a significant intermediate in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring a benzene ring fused with a pyrrole-like structure, has garnered considerable attention due to its versatile applications in drug development and molecular medicine. The presence of both a cyano group and a hydroxymethyl substituent makes it a valuable building block for constructing more complex pharmacophores.

The compound’s structure is characterized by the presence of three distinct functional groups: the Boc (tert-butoxycarbonyl) protecting group, the cyano group at the 5-position, and the hydroxymethyl group at the 3-position. The Boc group is particularly important as it provides stability to the molecule during synthetic processes while protecting the amine functionality, which can be selectively deprotected later in the synthesis to reveal reactive sites for further functionalization.

Recent advancements in medicinal chemistry have highlighted the importance of indole derivatives in developing novel therapeutic agents. The indole scaffold is a common motif in many biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. Among these derivatives, 1-Boc-5-Cyano-3-hydroxymethylindole has shown promise as a precursor for synthesizing molecules that interact with biological targets such as enzymes and receptors.

In particular, the cyano group in this compound can participate in various chemical transformations, including nucleophilic addition reactions and cyclizations, which are crucial for constructing more intricate molecular architectures. The hydroxymethyl group offers another site for further derivatization, allowing chemists to introduce additional functional groups or link the molecule to other pharmacophores through ether or ester bonds.

Recent studies have demonstrated the utility of 1-Boc-5-Cyano-3-hydroxymethylindole in the synthesis of indole-based drugs targeting neurological disorders. For instance, modifications of this scaffold have led to compounds that exhibit inhibitory activity against enzymes involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The Boc protection ensures that reactive amine groups remain intact until they are needed for final coupling reactions, thereby enhancing synthetic efficiency.

The compound’s versatility also extends to its role in peptidomimetic chemistry, where indole derivatives are used to mimic peptide sequences and disrupt protein-protein interactions. By incorporating 1-Boc-5-Cyano-3-hydroxymethylindole into peptidomimetic libraries, researchers can explore new binding modes and improve drug candidates’ affinity and selectivity. The cyano and hydroxymethyl groups provide multiple points of interaction with biological targets, enabling fine-tuning of pharmacological properties.

From a synthetic chemistry perspective, 1-Boc-5-Cyano-3-hydroxymethylindole serves as a valuable intermediate in multi-step syntheses. Its structural features allow for diverse transformations, including Suzuki-Miyaura cross-coupling reactions, which are widely used to construct biaryl systems found in many drugs. Additionally, the Boc group can be removed under mild acidic conditions, facilitating subsequent modifications without affecting other functional groups.

The growing interest in natural product-inspired drug design has also highlighted the importance of indole derivatives like 1-Boc-5-Cyano-3-hydroxymethylindole. Many natural products contain indole motifs that have been successfully translated into synthetic molecules with therapeutic potential. By leveraging this scaffold, chemists can develop novel compounds with improved pharmacokinetic profiles and reduced toxicity.

In conclusion, 1-Boc-5-Cyano-3-hydroxymethylindole (CAS No. 914349-11-4) is a versatile and highly functionalized compound that plays a crucial role in pharmaceutical research and development. Its unique structural features make it an excellent precursor for synthesizing complex molecules targeting various diseases. As research continues to uncover new applications for indole derivatives, this compound will undoubtedly remain a cornerstone of medicinal chemistry innovation.

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